DTP3 TFA is classified as a bioactive small molecule and falls within the category of peptide inhibitors. It is synthesized through solid-phase peptide synthesis techniques and is commonly utilized in research settings to explore mechanisms of action related to stress response and apoptosis in cancer cells .
The synthesis of DTP3 TFA typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. In this process, the peptide chain is assembled on a solid support resin, allowing for stepwise addition of amino acids.
The molecular structure of DTP3 TFA features a sequence of four amino acids with specific stereochemistry:
The trifluoroacetate salt form enhances solubility and stability in biological assays. The structural formula can be summarized as follows:
The molecular weight of DTP3 TFA is approximately 351.32 g/mol .
DTP3 TFA primarily functions through its interaction with the MKK7 protein kinase. The binding of DTP3 TFA to MKK7 induces conformational changes that inhibit its activity, thereby impacting downstream signaling pathways associated with stress responses.
The mechanism of action for DTP3 TFA involves competitive inhibition at the MKK7 binding site. When DTP3 TFA binds to MKK7, it prevents GADD45 from associating with MKK7, which is crucial for activating downstream mitogen-activated protein kinase pathways.
DTP3 TFA has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3